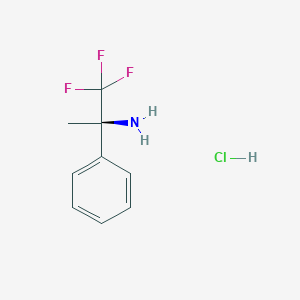![molecular formula C14H26O6 B13907462 1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- CAS No. 68167-86-2](/img/structure/B13907462.png)
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- is a chemical compound known for its unique structure and properties. It is a derivative of 1,4,7,10,13-pentaoxacyclopentadecane, commonly referred to as 15-crown-5, which is a type of crown ether. Crown ethers are cyclic chemical compounds that consist of a ring containing several ether groups. They are known for their ability to form stable complexes with various cations, making them useful in a variety of chemical applications .
Preparation Methods
The synthesis of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- typically involves the reaction of 1,4,7,10,13-pentaoxacyclopentadecane with an appropriate allylating agent. The reaction conditions often include the use of a base to deprotonate the hydroxyl group, followed by the addition of the allylating agent to form the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or platinum complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions
Biology: The compound’s ability to form stable complexes with cations makes it useful in biological studies, particularly in the investigation of ion transport and membrane permeability.
Medicine: Research is ongoing into the potential use of this compound in drug delivery systems, where its ability to encapsulate ions and molecules could be leveraged to improve the efficacy and targeting of therapeutic agents.
Mechanism of Action
The mechanism by which 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- exerts its effects is primarily through its ability to form stable complexes with cations. The ether groups in the compound’s ring structure coordinate with the cation, stabilizing it and facilitating its transport or reaction. This property is exploited in various applications, from catalysis to ion transport studies .
Comparison with Similar Compounds
1,4,7,10,13-Pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- can be compared with other crown ethers and their derivatives:
15-Crown-5: The parent compound, 1,4,7,10,13-pentaoxacyclopentadecane, is similar in structure but lacks the allyl group. It is widely used for its ability to complex with potassium ions.
18-Crown-6: Another crown ether with a larger ring size, 18-crown-6, is known for its ability to complex with larger cations such as sodium and potassium.
Dibenzo-18-crown-6: This compound has additional benzene rings, which provide increased rigidity and specificity in cation binding.
The uniqueness of 1,4,7,10,13-pentaoxacyclopentadecane, 2-[(2-propenyloxy)methyl]- lies in its specific structure, which imparts distinct properties and reactivity compared to other crown ethers.
Properties
CAS No. |
68167-86-2 |
|---|---|
Molecular Formula |
C14H26O6 |
Molecular Weight |
290.35 g/mol |
IUPAC Name |
2-(prop-2-enoxymethyl)-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C14H26O6/c1-2-3-18-12-14-13-19-9-8-16-5-4-15-6-7-17-10-11-20-14/h2,14H,1,3-13H2 |
InChI Key |
JYAIYYSYWTYOHN-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOCC1COCCOCCOCCOCCO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-2-[[(1S,4aS,5R,7aR)-5-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,7a-dihydro-1H-cyclopenta[c]pyran-4a-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13907385.png)




![1-(3-Azabicyclo[3.2.1]octan-8-yl)ethanone;hydrochloride](/img/structure/B13907423.png)




![3-Chloro-1-methoxy-5,6-dihydrocyclopenta[C]pyridin-7-one](/img/structure/B13907440.png)



